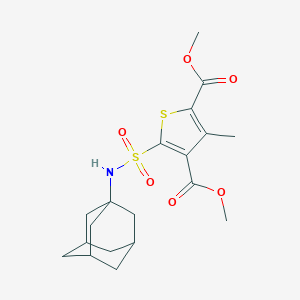
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound featuring a unique combination of adamantyl, sulfamoyl, and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic synthesis. The adamantyl group imparts rigidity and stability, while the thiophene ring contributes to its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, such as 3-methylthiophene, the compound undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Introduction of the Adamantyl Group: The brominated thiophene is then reacted with 1-adamantylamine in the presence of a base to form the adamantylsulfamoyl group.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst like sulfuric acid to yield the dimethyl ester.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, ensuring higher yields and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the adamantyl ring.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Adamantyl derivatives with various functional groups
Scientific Research Applications
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the adamantyl group, which is known to enhance binding affinity.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and bioactivity of the adamantyl and thiophene moieties.
Industry: Utilized in the production of high-performance polymers and coatings, benefiting from its rigidity and thermal stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The adamantyl group enhances binding to hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
1-Adamantylamine derivatives: Share the adamantyl group but differ in the functional groups attached.
Thiophene-2,4-dicarboxylate derivatives: Similar thiophene core but with different substituents.
Uniqueness: Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of the adamantyl and thiophene moieties, which confer both stability and electronic properties. This makes it particularly valuable in applications requiring robust and functional materials.
Properties
IUPAC Name |
dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMASPYRFBPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-benzoyl-4-chlorophenyl)-2,6-dimethyltricyclo[3.2.0.0(2,6)]heptane-1-carboxamide](/img/structure/B383632.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B383633.png)
![5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B383634.png)
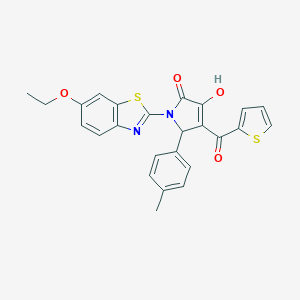
![Allyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383636.png)
![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)
![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383638.png)
![Allyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383640.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one](/img/structure/B383642.png)
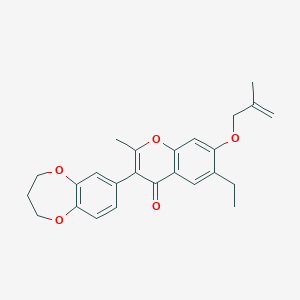
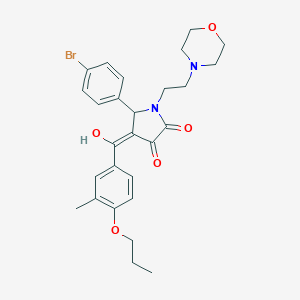
![METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B383648.png)
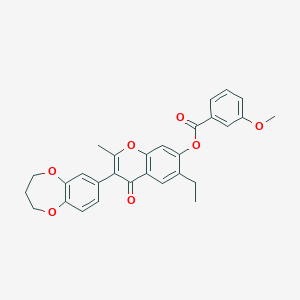
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383655.png)
